Cas no 41849-35-8 (10-hydroxy aconitine)

10-hydroxy aconitine structure
Nombre del producto:10-hydroxy aconitine
10-hydroxy aconitine Propiedades químicas y físicas
Nombre e identificación
-
- (?)-(A-b)-8beta-acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta,18-tetramethoxyaconitane
- 10-OH-aconitine
- aconifine
- 10-Hydroxy aconitine
- 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane
- Nagarine
- Nagarine (C34 alkaloid)
- [(1R,2S,3S,4R,5S,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-Acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18
- CID 138399546
- STL578237
- [(1R,2S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-tr
- 41849-35-8
- CHEMBL2062833
- [(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- 10-Hydroxyaconitine
- Q27105662
- C08655
- Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,15-alpha,16-beta)-
- SCHEMBL2426944
- CHEBI:2429
- 20-ethyl-3,10,13,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitane-8,14alpha-diyl 8-acetate 14-benzoate
- akonifine
- 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy- 1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane
- [(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- AKOS030501776
- 10-hydroxy aconitine
-
- Renchi: 1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22?,23?,24?,25-,26+,27?,28+,30+,31-,32+,33-,34+/m1/s1
- Clave inchi: GMSKTJVHWUUOMY-GZONWRODSA-N
- Sonrisas: O([H])[C@@]12C([H])([H])[C@@]3([C@]([H])([C@@]([H])([C@@](C1([H])C3([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)([C@@]1([H])C([H])(C3([H])[C@@]4(C([H])([H])OC([H])([H])[H])[C@@]([H])(C([H])([H])[C@@]([H])([C@@]23[C@]1([H])N(C([H])([H])C([H])([H])[H])C4([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC(C([H])([H])[H])=O)O[H])OC([H])([H])[H])O[H]
Atributos calculados
- Calidad precisa: 661.309826g/mol
- Carga superficial: 0
- XLogP3: -0.8
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 13
- Cuenta de enlace giratorio: 11
- Masa isotópica única: 661.309826g/mol
- Masa isotópica única: 661.309826g/mol
- Superficie del Polo topológico: 174Ų
- Recuento de átomos pesados: 47
- Complejidad: 1260
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 15
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Peso molecular: 661.7
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 198-200 ºC
- Punto de ebullición: 745.2°C at 760 mmHg
- Punto de inflamación: 404.5°C
- índice de refracción: 1.626
- Disolución: Very slightly soluble (0.59 g/l) (25 º C),
- PSA: 173.68000
- Logp: -0.29910
- Presión de vapor: 0.0±2.6 mmHg at 25°C
10-hydroxy aconitine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
10-hydroxy aconitine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | H750085-5mg |
10-Hydroxy Aconitine |
41849-35-8 | 5mg |
$821.00 | 2023-05-18 | ||
TRC | H750085-10mg |
10-Hydroxy Aconitine |
41849-35-8 | 10mg |
$1481.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H934828-5mg |
10-Hydroxy aconitine |
41849-35-8 | ≥98% | 5mg |
¥8,892.00 | 2022-12-12 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY232634-10mg |
10-Hydroxy aconitine |
41849-35-8 | 96% | 10mg |
¥3390.0 | 2023-09-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP3012-10mg |
10-hydroxy aconitine |
41849-35-8 | 98% | 10mg |
$260 | 2021-12-27 | |
AN HUI ZE SHENG Technology Co., Ltd. | H750085-2.5mg |
(3R,4R,6S,6aR,7S,7aS,8R,9R,10S,11S,11aS,12R,12aR,13R,14R)-11a-acetoxy-1-ethyl-4,7,9,11-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate |
41849-35-8 | 2.5mg |
¥3900.00 | 2023-09-15 | ||
TargetMol Chemicals | TN1971-1mg |
Nagarine |
41849-35-8 | 1mg |
¥ 1841 | 2024-07-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | TN1971-1mg |
(3R,4R,6S,6aR,7S,7aS,8R,9R,10S,11S,11aS,12R,12aR,13R,14R)-11a-acetoxy-1-ethyl-4,7,9,11-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate |
41849-35-8 | 98% | 1mg |
¥1841.00 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R095418-5mg |
10-hydroxy aconitine |
41849-35-8 | 98% | 5mg |
¥5700 | 2023-09-09 | |
TRC | H750085-2.5mg |
10-Hydroxy Aconitine |
41849-35-8 | 2.5mg |
$454.00 | 2023-05-18 |
10-hydroxy aconitine Literatura relevante
-
Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
-
Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Clasificación relacionada
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol alcaloides diterpenoides de tipo aconitano
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol Diterpenoides alcaloides diterpenoides de tipo aconitano
41849-35-8 (10-hydroxy aconitine) Productos relacionados
- 134-09-8(Menthyl anthranilate)
- 101-31-5(L-Hyoscyamine)
- 51-55-8(Atropine)
- 55-48-1(Atropine sulfate)
- 118-56-9(Homosalate)
- 466-26-2(Neoline)
- 84-61-7(Dicyclohexyl phthalate)
- 87-00-3((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)
- 94-32-6(Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))
- 2166936-35-0(rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:41849-35-8)10-hydroxy aconitine

Pureza:99%
Cantidad:10mg
Precio ($):425.0